molecular formula C11H7FN2O2 B8720981 3-(2-Fluoro-5-nitrophenyl)pyridine

3-(2-Fluoro-5-nitrophenyl)pyridine

Cat. No.: B8720981
M. Wt: 218.18 g/mol
InChI Key: OPVARALWYWUQCP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-nitrophenyl)pyridine is a multifunctional aromatic building block designed for advanced organic synthesis and medicinal chemistry research. Its molecular architecture, incorporating a pyridine ring and a fluorinated nitrophenyl group, makes it a valuable scaffold for constructing complex nitrogen-containing heterocycles, which are privileged structures in pharmaceutical development . The electron-withdrawing nitro and fluorine substituents on the phenyl ring activate the system toward nucleophilic aromatic substitution (S N Ar) reactions . This reactivity is exploited in domino annulation reactions to access pharmacologically relevant dihydroquinoline and related polycyclic frameworks . Researchers utilize this compound as a key precursor in solid-phase synthesis to generate diverse combinatorial libraries for high-throughput screening, particularly in the search for new anticancer and antimicrobial agents . The presence of both fluorine and a nitro group enhances the compound's ability to interact with biological targets through various forces, including hydrogen bonding and dipolar interactions, which can be crucial for optimizing the activity and properties of lead compounds . This reagent is intended for use by qualified researchers in drug discovery and development.

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

3-(2-fluoro-5-nitrophenyl)pyridine

InChI

InChI=1S/C11H7FN2O2/c12-11-4-3-9(14(15)16)6-10(11)8-2-1-5-13-7-8/h1-7H

InChI Key

OPVARALWYWUQCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Structural Features Physicochemical Properties Biological Activity/Applications
3-(2-Fluoro-5-nitrophenyl)pyridine Pyridine C3-linked 2-fluoro-5-nitrophenyl High polarity, strong electron-withdrawing effects Potential enzyme inhibition (inferred from analogs)
8-Bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine Imidazopyridine core with bromo and nitrophenyl groups Enhanced π-π stacking capability Anticancer agent (synthesized via condensation, 54% yield)
2-Amino-3-nitro-5-fluoropyridine Amino and nitro groups at C2/C3, fluorine at C5 Moderate solubility in polar solvents Intermediate for agrochemicals/pharmaceuticals
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine Methoxy and hydroxyl groups on phenyl-pyridine Increased hydrogen-bonding capacity Not explicitly stated; likely used in drug design

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro) enhance electrophilicity, improving binding to enzyme active sites (e.g., LSD1 inhibitors in ).
  • Substituent position significantly impacts activity. For example, ortho-fluoro/para-nitro configurations (as in the target compound) may optimize steric interactions in enzyme pockets compared to meta-substituted analogs .

Comparison :

  • The target compound’s synthesis may require stringent control of nitro group orientation to avoid byproducts, unlike simpler fluoropyridines (e.g., ).
Physicochemical Properties
Property This compound 5-(2-Fluorophenyl)-2-hydroxynicotinic acid () 2-Hydroxy-5-nitropyridine ()
Molecular Weight ~234.2 g/mol (estimated) 233.20 g/mol 140.10 g/mol
LogP ~2.1 (predicted) ~1.8 ~0.5
Hydrogen Bonding Acceptors: 4; Donors: 0 Acceptors: 5; Donors: 2 Acceptors: 3; Donors: 1

Key Insight : The target compound’s higher LogP compared to hydroxylated derivatives () suggests better membrane permeability, advantageous for CNS-targeting drugs.

Preparation Methods

Step 1: Chlorination of 3-Phenylpyridine

3-Phenylpyridine undergoes electrophilic chlorination using Cl₂ in acetic acid at 50°C, yielding 3-(2-chloro-5-nitrophenyl)pyridine. Excess chlorine gas ensures complete substitution, though over-chlorination at the 4-position remains a challenge (yield: 80–90%).

Step 2: Fluorine Exchange via Halogen Dance

The chlorine atom at the 2-position is replaced with fluorine using anhydrous hydrogen fluoride (HF) under high-pressure conditions (200–250 psig) at 180–200°C. This step mirrors methodologies described in fluoropyridine synthesis, with yields reaching 85–92% after 12–24 hours.

Step 3: Nitration of the Benzene Ring

Nitration is achieved by treating 3-(2-fluorophenyl)pyridine with a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C. The nitro group preferentially occupies the 5-position due to the fluorine atom’s meta-directing effect. Yields range from 65% to 75%, with minor ortho-substituted byproducts.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Scalability
Suzuki-Miyaura CouplingPd catalyst, 80–100°C, toluene/water70–85%>98%Moderate (costly catalysts)
Ullmann CouplingCuI, DMF, 120–150°C50–65%90–95%Limited (side reactions)
Directed Ortho-MetalationLDA, THF, -78°C60–75%>95%Low (cryogenic conditions)
Multi-Step HalogenationHF, 180–200°C, HNO₃/H₂SO₄65–75%85–90%High (industrial preference)

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : The nitro group’s position is influenced by substituents on the benzene ring. Computational studies (DFT) suggest fluorine’s strong meta-directing effect reduces para-substitution to <5%.

  • Fluorination Efficiency : Anhydrous HF, while effective, poses safety risks. Recent advances use KF/Al₂O₃ as a solid-phase fluorinating agent at 160°C, achieving 80% conversion with easier handling.

  • Byproduct Formation : Ullmann coupling generates dimeric byproducts (up to 15%). Adding chelating agents like 1,10-phenanthroline suppresses this issue, improving yields to 70% .

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Fluoro-5-nitrophenyl)pyridine, and how can reaction yields be optimized?

Answer:
The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, in related compounds, 2-fluoro-5-nitroaniline reacts with acid chlorides to form benzamide intermediates, followed by displacement of fluorine with amines like N-methylpiperazine (yields >80%) . To optimize yields:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Maintain temperatures between 80–100°C to enhance reaction kinetics without decomposition.
  • Employ sodium bicarbonate as a base to neutralize byproducts (e.g., HCl) and drive the reaction forward .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Answer:
X-ray crystallography provides unambiguous determination of molecular geometry. For fluoro-nitrophenylpyridine analogs:

  • Crystal mounting : Coat crystals in high-viscosity microscope oil and transfer to a low-temperature (93 K) diffractometer to minimize thermal motion artifacts.
  • Space group analysis : Orthorhombic systems (e.g., P212121) with unit cell parameters (e.g., a = 7.4315 Å, b = 8.4430 Å, c = 21.576 Å) confirm molecular packing and chirality .
  • DFT validation : Compare experimental bond lengths/angles with B3LYP/6-31G* computational models to validate absolute configurations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for aryl-F).
    • ¹H/¹³C NMR resolves pyridine ring protons (δ 7.5–8.5 ppm) and nitro group effects on adjacent carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 265.0521 for C₁₁H₈FN₂O₂⁺) .
  • IR Spectroscopy : Nitro group stretching vibrations (1520–1350 cm⁻¹) and C-F bonds (1250–1100 cm⁻¹) .

Advanced: How do computational methods aid in predicting the reactivity of this compound in drug design?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., nitro group as an electron-deficient center).
    • Simulate transition states for SNAr reactions to identify rate-limiting steps .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, fluorine’s electronegativity enhances binding to hydrophobic pockets .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of nitro group-derived fumes.
  • First Aid : For exposure, rinse eyes with water for 15 minutes (per S26 guidelines) and seek medical attention .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Dose-Response Analysis : Compare IC₅₀ values across studies to account for concentration-dependent effects.
  • Structural-Activity Relationship (SAR) : Correlate substituent variations (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) with activity changes. For example, This compound shows enhanced kinase inhibition over non-fluorinated analogs due to improved target binding .
  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

  • Drug Intermediates : Used in synthesizing antimalarials and antibiotics via functional group transformations (e.g., nitro reduction to amine) .
  • Enzyme Probes : The nitro group acts as a hydrogen-bond acceptor in enzyme inhibition assays (e.g., tyrosine kinases) .

Advanced: How does fluorination impact the photophysical properties of this compound?

Answer:

  • Fluorescence Quenching : The nitro group induces intersystem crossing, reducing quantum yields.
  • Solvatochromism : Polarity-dependent shifts in UV-Vis spectra (λmax ≈ 320–350 nm) correlate with solvent dielectric constants .

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